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Tetraethylsilane

Cat. No.: B1293383
CAS No.: 631-36-7
M. Wt: 144.33 g/mol
InChI Key: VCZQFJFZMMALHB-UHFFFAOYSA-N
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Description

Historical Context of Organosilicon Compound Discovery and Development

The journey of organosilicon chemistry is a compelling narrative of scientific curiosity and technological advancement. From the initial synthesis of simple molecules to the development of a multi-billion dollar industry, the trajectory of organosilicon compounds has been remarkable.

Early Syntheses and Characterization

The genesis of organosilicon chemistry can be traced back to 1863, when French chemists Charles Friedel and James Crafts successfully synthesized tetraethylsilane by reacting silicon tetrachloride with diethylzinc. wikipedia.orgias.ac.in This seminal achievement marked the first isolation of a compound containing a direct silicon-carbon bond and laid the groundwork for future explorations into this novel class of molecules. ias.ac.insbfchem.com In the same year, they also reported the synthesis of other organochlorosilanes. wikipedia.org Following this pioneering work, the early 20th century witnessed significant contributions from English chemist Frederic Kipping, who is widely regarded as a key figure in the field. sbfchem.comwikipedia.org Over several decades, Kipping and his contemporaries synthesized a multitude of organosilicon compounds, including alkylsilanes and arylsilanes, often employing Grignard reagents, and were the first to prepare silicone oligomers and polymers. wikipedia.orggelest.com Kipping also coined the term "silicone" in 1904. wikipedia.org

Evolution of Organosilicon Industry and Research

The industrialization of organosilicon chemistry began in earnest in the 1940s, a period that saw a surge in research and development. sbfchem.com A pivotal moment came with the invention of the "direct process" (also known as the Müller-Rochow process) by Eugene G. Rochow and Richard Müller independently in the early 1940s. mdpi.com This cost-effective method for synthesizing organosilanes on an industrial scale revolutionized the field and paved the way for the commercial production of silicones. mdpi.com The first commercial silicone plant was established by Dow Corning in 1943. sbfchem.com

The ensuing decades saw a rapid expansion of the organosilicon industry, driven by the unique properties of these materials, such as high thermal stability, water repellency, and electrical insulation. sbfchem.com Silicones found widespread use in a variety of applications, from lubricants and sealants in the aerospace and automotive industries to medical implants and consumer products. sbfchem.com Research in organosilicon chemistry also flourished, with the development of new synthetic methods like hydrosilylation, often catalyzed by transition metals such as those from the platinum group. wikipedia.orgcfsilicones.com The discovery of Ziegler-Natta catalysts in the 1950s and 1960s further broadened the scope of organosilicon chemistry, enabling the synthesis of novel silicon-containing polymers. sbfchem.comwikipedia.org Today, the global market for organosilicon products continues to grow, with applications spanning electronics, construction, healthcare, and renewable energy.

Significance of Silicon-Carbon Bonds in Chemical Research

The silicon-carbon (Si-C) bond is the defining feature of organosilicon compounds and is responsible for their unique chemical characteristics. wikipedia.org This bond differs significantly from the carbon-carbon (C-C) bond found in traditional organic molecules, leading to distinct reactivity and stability profiles.

The Si-C bond is longer and weaker than a typical C-C bond. wikipedia.org Due to the lower electronegativity of silicon (1.90) compared to carbon (2.55), the Si-C bond is polarized towards the carbon atom. wikipedia.orglibretexts.org This polarity, along with the larger atomic radius of silicon, makes the silicon atom susceptible to nucleophilic attack. wikipedia.orgnih.gov

The stability of the Si-C bond is a key factor in the utility of organosilicon compounds. While generally stable, the reactivity of the Si-C bond can be tuned by the other substituents on the silicon atom. lkouniv.ac.in This tunable reactivity allows organosilanes to be used as versatile reagents and intermediates in a wide range of chemical transformations. numberanalytics.com For example, the introduction of a silyl (B83357) group onto an organic molecule can alter its electronic properties through σ-π and σ conjugation, providing a powerful tool for modifying the reactivity and properties of π-conjugated systems. kuet.ac.bd

This compound within the Broader Landscape of Organosilanes

This compound, with its simple yet robust structure of a central silicon atom bonded to four ethyl groups, serves as a fundamental example of a tetraorganosilane. wikipedia.org Its synthesis in 1863 was a landmark event that opened the door to the entire field of organosilicon chemistry. sbfchem.comnumberanalytics.com

As a saturated and symmetrically substituted organosilane, this compound is a relatively stable and unreactive compound. lkouniv.ac.in Its primary role in modern chemistry is as a precursor for the synthesis of other organosilicon compounds and as a reducing agent in certain organic reactions. smolecule.com It is also used in the production of silicon-based materials like silicon carbide and silicon dioxide through processes such as chemical vapor deposition (CVD). guidechem.comcitychemical.com

In the broader context of organosilanes, this compound represents a class of fully alkylated silanes. Other important classes of organosilanes include:

Organohalosilanes: These compounds contain one or more halogen atoms bonded to silicon and are key intermediates in the synthesis of other organosilicon compounds. wikipedia.org

Silyl hydrides: Featuring a silicon-hydrogen bond, these compounds are widely used in hydrosilylation reactions. wikipedia.orgcfsilicones.com Triethylsilane is a prominent example. wikipedia.org

Silyl ethers: These compounds contain a silicon-oxygen-carbon linkage and are commonly used as protecting groups in organic synthesis. ias.ac.incfsilicones.com

Silanols: Containing a hydroxyl group bonded to silicon, these are often intermediates in the formation of silicones. google.com

The table below provides a summary of some key properties of this compound.

PropertyValue
Chemical Formula C8H20Si
Molar Mass 144.33 g/mol
Appearance Colorless liquid
Boiling Point 153-154 °C
Refractive Index (n20/D) 1.4263

Data sourced from multiple references. powerchemcorp.com


Catalytic Systems in this compound Production

Catalysis is central to the efficient synthesis of organosilanes. Both transition metal complexes and Lewis acids are employed to facilitate key bond-forming reactions, each operating through distinct mechanisms to activate the reactants.

1 Transition Metal Catalysis in Silane (B1218182) Synthesis

Transition metal catalysts are paramount in hydrosilylation reactions. wikipedia.org Complexes of platinum, rhodium, iridium, iron, and cobalt are widely used. epfl.chmdpi.comorganic-chemistry.org Platinum-based catalysts, such as Karstedt's catalyst, are particularly common for the hydrosilylation of alkenes due to their high efficiency. epfl.ch

The general mechanism for transition metal-catalyzed hydrosilylation often follows the Chalk-Harrod mechanism. This process begins with the oxidative addition of the Si-H bond to the low-valent metal center. wikipedia.org The alkene then coordinates to the metal complex, followed by insertion into the metal-hydride bond. The final step is the reductive elimination of the resulting alkylsilyl group, which yields the organosilane product and regenerates the catalyst. wikipedia.org More recent research has focused on developing catalysts based on more earth-abundant and economical metals like iron and nickel to replace expensive platinum catalysts. mdpi.comorganic-chemistry.org These newer systems aim to improve catalyst stability and functional group tolerance. msu.edu

Catalyst TypeMetal CenterTypical ApplicationReference
Karstedt's CatalystPlatinum (Pt)Industrial hydrosilylation of alkenes epfl.ch
Wilkinson's CatalystRhodium (Rh)Hydrosilylation of ketones and alkenes wikipedia.org
Pincer ComplexesIron (Fe), Nickel (Ni)Selective anti-Markovnikov hydrosilylation mdpi.comorganic-chemistry.orgmsu.edu
Molybdenum CarbonylMolybdenum (Mo)Regioselective hydrosilylation of allenes open.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20Si B1293383 Tetraethylsilane CAS No. 631-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetraethylsilane
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InChI

InChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VCZQFJFZMMALHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H20Si
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DSSTOX Substance ID

DTXSID1060891
Record name Silane, tetraethyl-
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Molecular Weight

144.33 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Tetraethylsilane
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Vapor Pressure

5.0 [mmHg]
Record name Tetraethylsilane
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CAS No.

631-36-7
Record name Tetraethylsilane
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Record name Silane, tetraethyl-
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Advanced Synthetic Methodologies for Tetraethylsilane

2 Lewis Acid Catalysis in Organosilane Formation

Lewis acids offer an alternative catalytic approach to organosilane synthesis, operating through a mechanism distinct from that of transition metals. researchgate.net Strong Lewis acids, such as those based on boron and aluminum, can activate hydrosilanes for addition to unsaturated substrates.

Unlike transition metal catalysis, which involves oxidative addition, Lewis acid catalysis proceeds by activating the silane (B1218182). The Lewis acid coordinates to the hydride of the silane, polarizing the Si-H bond and making the silicon center more electrophilic. organic-chemistry.org This activated complex can then be attacked by a nucleophile, such as the double bond of an alkene or the oxygen of a carbonyl group. organic-chemistry.org A prominent example is the use of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which is a highly effective catalyst for the hydrosilylation of carbonyl compounds and other reductions. This method avoids metal-based catalysts and can offer different selectivity profiles. The effectiveness of the reduction is often linked to the ability of the substrate to form a stable carbocation intermediate that can accept a hydride from the silane. gelest.comcardiff.ac.uk

Lewis Acid CatalystChemical FormulaKey FeatureReference
Tris(pentafluorophenyl)boraneB(C₆F₅)₃Highly active, metal-free catalyst for hydrosilylation organic-chemistry.org
Aluminum ChlorideAlCl₃Strong Lewis acid used for reducing alcohols and alkyl halides gelest.com
Trimethylsilyl triflateC₄H₉F₃O₃SSiEfficient catalyst for reductive etherification of aldehydes gelest.com
Boron TrifluorideBF₃Used with silanes to reduce carbonyls to alcohols cardiff.ac.uk

Transition Metal Catalysis in Silane Synthesis

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of organosilicon compounds like this compound is a pivotal area of research, driven by the need for more sustainable chemical manufacturing. These principles focus on developing environmentally benign processes that are efficient in their use of resources, minimize waste, and avoid hazardous substances. synthiaonline.comresearchgate.net The application of these principles to this compound synthesis aims to address the environmental and economic shortcomings of traditional methods.

Development of Eco-Friendly Synthetic Routes

The pursuit of eco-friendly synthetic pathways for this compound and related organosilanes has led to several innovative approaches that move away from hazardous reagents and conditions. A key focus is the use of catalysis, alternative energy sources, and less toxic starting materials.

One greener approach involves modifying traditional synthetic routes to use less hazardous materials. For instance, a method for synthesizing the related compound triethylsilane uses sodium hydride, which is significantly cheaper than sodium borohydride (B1222165) or lithium aluminum hydride. google.com This process prepares trimethoxy monoboron sodium, which then reacts with triethylchlorosilane. google.com This method not only reduces costs but is also more environmentally friendly as it avoids the generation of byproducts like boron trichloride (B1173362) or aluminum trichloride. google.com

Catalytic systems are at the forefront of developing eco-friendly routes. Research has demonstrated the use of ruthenium catalysts for the dehydrogenative silylation of alkenes with triethylsilane. acs.org This reaction is notable for its atom economy, proceeding under neutral conditions and liberating only hydrogen gas as a byproduct. acs.org Similarly, metal-free, visible-light-induced reactions using triethylsilane have been developed, offering an economic and atom-economic pathway that avoids expensive and toxic metal catalysts. chinesechemsoc.org

Electrochemical methods represent another significant advancement. rsc.org These techniques use electrons as a "reagent" to drive reactions, replacing conventional metallic oxidants. rsc.org Such processes can often be conducted at room temperature in environmentally benign solvents like acetone (B3395972) and water, circumventing the need for inert atmospheres, dry solvents, or high temperatures. rsc.org

Continuous flow technology also contributes to greener synthesis. The use of flow microreactors for the silylation of organolithiums with triethylsilane has been shown to be a sustainable and efficient process, allowing for rapid reactions at ambient temperatures. sci-hub.se

Table 1: Comparison of Synthetic Route Principles for Silanes

FeatureTraditional Methods (e.g., Grignard)Emerging Eco-Friendly Routes
Reagents Often use hazardous reagents like lithium aluminum hydride. google.comEmploys less hazardous materials like sodium hydride or catalytic systems. google.comchinesechemsoc.org
Byproducts Can generate hazardous waste such as aluminum trichloride. google.comDesigned to produce benign byproducts (e.g., H2, NaCl) or minimize waste altogether. google.comacs.org
Catalysts May not use catalysts, relying on stoichiometric reagents.Heavily reliant on efficient metal or organocatalysts. acs.orgresearchgate.net
Energy Input Often require significant energy for reagent production and reaction conditions. sbfchem.comUtilize alternative energy sources like visible light or electrochemistry at ambient temperatures. chinesechemsoc.orgrsc.org
Solvents May use volatile organic compounds.Trend towards greener solvents like water and acetone. rsc.org

Minimization of Hazardous Substances and Waste Prevention

A core tenet of green chemistry is the prevention of waste rather than its treatment after creation. researchgate.net This involves designing synthetic routes with high atom economy, where the maximum proportion of reactant atoms is incorporated into the final product. nih.govskpharmteco.com

Catalytic reactions are inherently more atom-economical than stoichiometric ones. nih.gov For example, transition metal-catalyzed silylation reactions using triethylsilane with catalysts based on palladium, platinum, or rhodium are effective for creating organosilicon compounds with minimal byproducts. dakenchem.com The use of triethylsilane as a hydrogen source in some catalytic hydrogenation reactions also enhances safety by avoiding the need for high-pressure hydrogen gas. dakenchem.com

The choice of reagents is critical in minimizing hazardous substances. A synthetic route for the drug irbesartan (B333) is noted as being environmentally friendly because it successfully avoids the use of a toxic tin reagent that was present in all previous syntheses. mdpi.com Similarly, direct reductive amination processes have been developed using triethylsilane with catalytic amounts of non-toxic bismuth(III) chloride. researchgate.net

Table 2: Waste and Hazard Profile of Different Silane Synthesis Approaches

ApproachReactants/CatalystsKey ByproductsHazard/Waste Profile
Traditional Direct Method Silicon metal, Alkyl HalidesMixture of silanes, Silicon tetrachlorideHigh energy consumption for silicon production; generation of chlorinated waste. sbfchem.com
Hydride Reduction Triethylchlorosilane, LiAlH4/NaBH4Aluminum/Boron salts, Metal chloridesUse of pyrophoric hydrides; generation of hazardous metal salt waste. google.com
Catalytic Dehydrogenative Silylation Alkene, Triethylsilane, Ru-catalystHydrogen (H2)High atom economy; only byproduct is hydrogen gas. acs.org
Modified Hydride Route Triethylchlorosilane, NaH, Trimethyl borateSodium chloride, Trimethyl borateAvoids hazardous metal chlorides; byproducts are less harmful. google.com
Electrochemical Synthesis β-keto ester, Alkene-Uses electrons as the oxidant, avoiding chemical reagents and their associated waste. rsc.org

Energy Efficiency in this compound Manufacturing

Energy consumption is a significant factor in the sustainability of chemical manufacturing. Traditional industrial methods for producing organosilanes, known as the "direct method," are energy-intensive primarily because they require elemental silicon as a starting material. sbfchem.com Since silicon does not exist in its pure form in nature, its production from silica (B1680970) consumes large amounts of energy. sbfchem.com A revolutionary, though not yet realized, green chemistry goal would be to develop a process that starts from abundant silicates, selectively replacing oxygen with alkyl groups. sbfchem.com

Modern synthetic strategies offer pathways to improved energy efficiency. The use of visible light in photocatalytic reactions, for example, harnesses a low-energy, renewable source to drive chemical transformations at room temperature. chinesechemsoc.org This contrasts sharply with traditional methods that may require high temperatures and pressures.

Continuous flow manufacturing is another key technology for reducing energy consumption. sci-hub.se These systems can offer superior heat transfer and mixing, allowing for reactions to be run efficiently and safely, often at ambient temperatures, thus reducing the energy required for heating or cooling large batch reactors. sci-hub.se

Catalysis research also points toward more energy-efficient processes. A study on rhodium-catalyzed hydrosilylation found that by isolating the catalyst within a metal-organic framework (MOF), the thermal reaction becomes accessible at room temperature. acs.org This direct thermal process is more energy-efficient than a reaction that requires photochemical activation (irradiation with photons). acs.org Electrochemical syntheses are also inherently energy-efficient, as they are typically performed at room temperature and pressure, avoiding the significant energy inputs needed for high-temperature processes. rsc.org

Elucidating Reaction Mechanisms of Tetraethylsilane

Mechanistic Studies of Thermal Decomposition Pathways

The primary and predominant initiation step in the thermal decomposition of tetraethylsilane is the homolytic fission of a silicon-carbon (Si-C) bond. acs.orgresearchgate.netacs.orgescholarship.org This bond rupture results in the formation of a triethylsilyl radical (SiEt₃) and an ethyl radical (C₂H₅). acs.orgresearchgate.netnih.govresearchgate.net This pathway is supported by both experimental observations and theoretical calculations. nih.gov The onset temperature for this Si-C bond homolysis has been observed to be around 1050 K. nsf.gov Direct evidence for this initiation reaction includes the detection of the ethyl radical (m/z = 29) starting at 1050 K and the triethylsilyl radical. nsf.gov Quantum chemistry calculations of the energetics of possible initiation channels further support that Si-C bond homolysis is the most favorable initiation pathway, in contrast to a direct β-hydride elimination from the parent molecule. nsf.gov

Reaction: Si(C₂H₅)₄ → •Si(C₂H₅)₃ + •C₂H₅

Following the initial Si-C bond fission, the resulting triethylsilyl radical (•SiEt₃) is highly reactive and undergoes further decomposition through competing secondary pathways. acs.orgresearchgate.netresearchgate.net The dominant pathway is dependent on the reaction temperature. acs.orgnih.govresearchgate.net

At lower temperatures, the triethylsilyl radical primarily undergoes β-hydride elimination. acs.orgresearchgate.netnih.govresearchgate.net In this process, a hydrogen atom from the β-carbon of an ethyl group is transferred to the silicon center, leading to the elimination of an ethylene (B1197577) molecule (C₂H₄) and the formation of a diethylsilylhydride radical (HSiEt₂). acs.orgnih.gov This pathway is considered more favored than the competing Si-C bond fission at these lower temperature ranges. acs.orgresearchgate.netresearchgate.net

Reaction: •Si(C₂H₅)₃ → HSi(C₂H₅)₂ + C₂H₄

As the temperature increases, a competing reaction channel, the Si-C bond fission of the triethylsilyl radical, becomes significant. acs.orgresearchgate.netnih.govresearchgate.net This reaction involves the cleavage of another Si-C bond from the •SiEt₃ radical, resulting in the formation of diethylsilylene (:SiEt₂) and another ethyl radical (•C₂H₅). acs.orgresearchgate.netresearchgate.net The signal for :SiEt₂ (m/z = 86) has been observed to appear at around 1200 K. nsf.gov

Reaction: •Si(C₂H₅)₃ → :Si(C₂H₅)₂ + •C₂H₅

Beyond the primary and secondary products of the main decomposition pathways, other important secondary reaction products have been identified. acs.org These include species such as EtHSi═CH₂ (m/z = 72), H₂SiEt (m/z = 59), and SiH₃ (m/z = 31). acs.org The formation mechanisms for these products have also been proposed based on the reaction intermediates generated during the pyrolysis of this compound. acs.org For example, the ethyl radical formed during the initiation step can lose a hydrogen atom to produce ethylene. nsf.gov

Precursor/IntermediateReaction PathwayProducts
This compoundInitiation: Si-C Bond FissionTriethylsilyl radical, Ethyl radical
Triethylsilyl radicalSecondary: β-Hydride EliminationHSiEt₂, Ethylene
Triethylsilyl radicalSecondary: Si-C Bond Fission:SiEt₂, Ethyl radical
Ethyl radicalSecondary: H-lossEthylene

Computational chemistry, particularly Density Functional Theory (DFT) and Transition State Theory (TST), has been crucial in corroborating experimental observations and providing a deeper understanding of the reaction mechanisms. acs.orgresearchgate.netnih.gov These theoretical calculations have been used to determine the energetics of the various possible reaction pathways, including the initiation steps and the competing secondary reactions. nsf.govacs.org For instance, calculations of the energy threshold for Si-C bond homolysis confirmed it as the more competitive initiation step over β-hydride elimination. nsf.gov Furthermore, variational transition state theory (VTST) calculations have been employed to compare the rate constants of different unimolecular decomposition pathways, illustrating the competition between β-hydride elimination and bond homolysis reactions. nsf.gov

Computational MethodApplication in this compound DecompositionKey Findings
Density Functional Theory (DFT)Calculation of energetics for initiation and secondary reactions. acs.orgnih.govnsf.govConfirmed Si-C bond fission as the predominant initiation pathway. nsf.govacs.org
Transition State Theory (TST) / Variational TST (VTST)Comparison of rate constants for competing pathways. nsf.govcam.ac.ukElucidated the competition between β-hydride elimination and bond homolysis. nsf.gov

Computational Chemistry Approaches to Elucidate Mechanisms

Density Functional Theory (DFT) Calculations

Mechanisms in Organic Transformations

This compound's lack of a Si-H bond renders it inactive as a direct participant in typical hydrosilylation and reduction reactions, which rely on the transfer of a hydride from the silicon atom. Its involvement in organic transformations is therefore limited and mechanistically distinct from related compounds like triethylsilane.

Hydrosilylation is characterized by the addition of a Si-H bond across an unsaturated bond, such as a C=C or C≡C bond. wikipedia.org this compound, with the formula Si(C2H5)4, does not possess a Si-H bond and therefore cannot act as a reagent in conventional hydrosilylation reactions. dakenchem.com

The archetypal mechanism for catalytic hydrosilylation, known as the Chalk-Harrod mechanism, is typically catalyzed by transition metal complexes, with platinum and rhodium compounds being particularly common. wikipedia.orgmdpi.com This mechanism involves three key steps:

Oxidative Addition: The catalyst, often a Pt(0) complex, reacts with a hydrosilane (R3SiH), cleaving the Si-H bond and forming a Pt(II) intermediate with hydride and silyl (B83357) ligands.

Olefin Coordination and Insertion: The unsaturated substrate (e.g., an alkene) coordinates to the metal center, followed by migratory insertion into the metal-hydride (M-H) bond.

Reductive Elimination: The final product, an alkylsilane, is eliminated from the metal complex, regenerating the active catalyst.

Given that the initial step requires a Si-H bond for oxidative addition, this compound cannot participate in the Chalk-Harrod mechanism or its variations. While this compound is used as a precursor for silicon carbide (SiC) films in CVD, its role involves thermal decomposition to generate reactive species, a process fundamentally different from hydrosilylation. researchgate.net

The control of regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (e.g., syn- vs. anti-addition) is a critical aspect of catalytic hydrosilylation. jyu.fichinesechemsoc.org These outcomes are influenced by the choice of catalyst, ligands, substrate, and the silane (B1218182) itself. For instance, in the hydrosilylation of terminal alkynes, different rhodium catalysts can selectively produce either the β-(Z) or β-(E) isomer. mdpi.com However, as this compound does not undergo these reactions, discussions of regio- and stereoselectivity are not applicable to it.

Similar to hydrosilylation, the utility of silanes as reducing agents in organic synthesis is predicated on the presence of a Si-H bond that can serve as a source of a hydride ion (H⁻). dakenchem.comchemicalbook.comcfsilicones.com Triethylsilane (Et3SiH) is a widely used mild reducing agent for this purpose. chemicalbook.comorganic-chemistry.org this compound, lacking this functional group, is not a conventional reducing agent.

Its involvement in reactions that could be classified as reductions is rare and proceeds through entirely different mechanisms, such as catalytic C-H bond activation. For example, a recently reported iron-catalyzed C(sp3)–H borylation of alkanes was shown to proceed with this compound, affording α-methylene selectivity. chinesechemsoc.org This transformation, however, is a functionalization reaction rather than a typical reduction of an organic substrate by the silane. The mechanism involves the catalytic activation of a C-H bond on the ethyl group of this compound itself, which is distinct from the silane acting as a hydride donor to reduce another molecule.

Reduction of Nitrogen-Containing Compounds

Substitution Reactions

While most renowned for reductions, triethylsilane also participates in substitution reactions. In these reactions, the silyl group (Et₃Si-) is installed onto a molecule. A prime example is hydrosilylation, where triethylsilane adds across a double or triple bond, a reaction often catalyzed by transition metals like platinum or rhodium. dakenchem.commdpi.com This reaction results in the formation of a new carbon-silicon bond and a carbon-hydrogen bond.

Another form of substitution involves the direct silylation of alcohols to form triethylsilyl (TES) ethers. This transformation can be promoted by various catalysts, including palladium(II) chloride and certain gold(I) complexes, and serves as a method for protecting alcohol functional groups. msu.edu

Radical Reactions Involving Triethylsilane

In addition to its role as a hydride donor in ionic reactions, triethylsilane can also function as a hydrogen atom donor in free-radical chain reactions. dakenchem.commsu.edu It is often used as a less toxic alternative to organotin reagents like tributyltin hydride. msu.edu The efficacy of a silane in radical reactions is related to its Si-H bond dissociation energy (BDE). Triethylsilane has a relatively high Si-H BDE (approx. 90 kcal/mol) compared to tributyltin hydride (approx. 74 kcal/mol), making it a less efficient hydrogen atom donor. msu.edu

Despite this, it can be used effectively for certain radical reductions, often requiring a radical initiator (like AIBN or peroxides) and sometimes a thiol co-catalyst to facilitate the chain transfer process. msu.eduresearchgate.net These reactions are used for the reduction of alkyl halides and in the Barton-McCombie deoxygenation of alcohols via their thiocarbonyl derivatives. msu.edu A system combining triethylsilane with indium(III) chloride can also generate indium hydride in situ, which then participates in radical cyclizations and reductions, offering a mild and low-toxicity alternative to tin hydrides. organic-chemistry.org

Mechanisms in Polymer Synthesis

Triethylsilane and other hydrosilanes play a significant role in polymer chemistry, primarily through the hydrosilylation reaction. mdpi.com Catalyzed by platinum complexes, the addition of Si-H bonds across the vinyl groups of polysiloxanes is a fundamental method for crosslinking silicone elastomers to produce silicone rubbers. mdpi.com This process is a type of addition polymerization.

In the realm of cationic polymerization, triethylsilane can act as a chain transfer agent. In the synthesis of polyethers via reductive polymerization, triethylsilane, in conjunction with a Lewis acid, can be used to polymerize aldehydes, yielding polyethers. researchgate.net The mechanism involves the sequential reduction of carbonyls and the formation of ether linkages.

Table of Compounds

Lewis Acid Catalysis in Polymerization

The role of this compound and related hydrosilanes in polymerization, particularly when catalyzed by strong Lewis acids, is a subject of detailed mechanistic investigation. The primary mechanism often involves the activation of either the silane or the monomer by the Lewis acid, facilitating polymerization reactions such as group transfer polymerization (GTP).

Tris(pentafluorophenyl)borane (B72294), B(C6F5)3, is a prominent Lewis acid catalyst in this context. researchgate.net Mechanistic studies suggest that rather than the conventional activation of the carbonyl group of a monomer, the reaction may proceed through an unusual silane activation pathway. cmu.edu In this process, the borane (B79455) activates the silane, such as triethylsilane (a close analogue to this compound), via hydride abstraction. This generates a transient, highly reactive silylium-like species and a borohydride (B1222165) anion, [HB(C6F5)3]−. cmu.edu The electrophilic silyl species then interacts with the monomer, initiating polymerization.

In the context of Group Transfer Polymerization (GTP) of methacrylate (B99206) monomers, a proposed mechanism involves the in situ formation of silyl ketene (B1206846) acetals. rsc.org This process, catalyzed by B(C6F5)3, begins with the 1,4-hydrosilylation of the methacrylate monomer by the hydrosilane. The resulting silyl ketene acetal (B89532) then acts as the true initiator for the polymerization. rsc.org The propagation proceeds through a series of Mukaiyama-Michael reactions. mdpi.com The choice of hydrosilane has been shown to significantly affect the control over the polymerization process. rsc.org

Research has also explored other Lewis acid systems. For instance, highly Lewis acidic strontium ansa-arene complexes have been used to catalyze the polymerization of isobutylene, using triethylsilane as a hydrogen source. nih.gov The mechanism in such cationic polymerizations involves the initiation by the highly electrophilic catalyst, with the silane participating in chain transfer or termination steps. In some systems, silanes can act as chain transfer agents, allowing for the control of polymer molecular weight. researchgate.net

Interactive Table: Research Findings on Lewis Acid-Catalyzed Polymerization with Silanes

Catalyst SystemMonomerSilane UsedKey Mechanistic FindingOutcomeReference
B(C6F5)3Methyl Methacrylate (MMA)Triethylsilane, DimethylphenylsilaneIn situ formation of silyl ketene acetal via 1,4-hydrosilylation of the monomer.Controlled/living polymerization to produce well-defined polymers. rsc.org
B(C6F5)3Aldehydes, Ketones, EstersTriethylsilaneSilane activation via hydride abstraction by the borane, forming a silylium (B1239981) species.Efficient reduction of carbonyls to silyl ethers/acetals, a key step in certain polymerizations. cmu.edu
Strontium ansa-arene complexIsobutyleneTriethylsilaneCationic polymerization initiated by the highly Lewis acidic strontium complex.Controlled polymerization of isobutylene. nih.gov
Palladium(II) diimine complexEthyleneTriethylsilaneSilane acts as a chain-transfer agent.Synthesis of semitelechelic polyethylene (B3416737) with tunable molecular weight. researchgate.net

Silylation Mechanisms for Polymer Modification

Silylation is a powerful technique for modifying the properties of polymers, and this compound or its derivatives can be employed in these processes. The modification typically involves grafting silane moieties onto the polymer backbone or creating silane-terminated polymers, which can impart enhanced thermal stability, hydrophobicity, and adhesion, or enable moisture-curing mechanisms. smolecule.comevonik.com

One of the primary mechanisms for polymer silylation is hydrosilylation . This reaction involves the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon double bond present in a polymer. mdpi.com The process is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being common. mdpi.com The classical Chalk-Harrod mechanism for hydrosilylation involves three main steps:

Oxidative Addition: The hydrosilane (e.g., a derivative of this compound) adds to the low-valent metal center.

Migratory Insertion: The alkene group on the polymer backbone inserts into the metal-hydride bond.

Reductive Elimination: The silylated polymer is eliminated from the metal center, regenerating the catalyst. mdpi.com Side reactions such as dehydrogenative silylation can also occur, leading to the formation of vinylsilanes. sci-hub.se

Another significant mechanism involves the reaction of functional silanes with complementary functional groups on a polymer chain. For instance, silanes can be incorporated into a polymer matrix to react with groups like hydroxyls or isocyanates. evonik.com This leads to the formation of silane-modified polymers (SMPs) or silane-terminated polymers (STPs) . evonik.comdakenchem.com A common approach is to create a prepolymer (e.g., a polyether or polyurethane) and then react its terminal functional groups with an organofunctional silane. scirp.org

These silane-terminated polymers often possess alkoxy-silyl groups, which are capable of undergoing moisture-curing. The curing mechanism proceeds in two stages:

Hydrolysis: In the presence of atmospheric moisture, the alkoxy groups on the silicon atom hydrolyze to form reactive silanol (B1196071) (Si-OH) groups.

Condensation: The silanol groups then condense with each other or with remaining alkoxy groups to form highly stable siloxane (Si-O-Si) cross-links, resulting in a cured, durable network. dakenchem.comscirp.org This process is advantageous as it can be free of isocyanates and solvents. dakenchem.com

Interactive Table: Polymer Silylation Mechanisms and Outcomes

Silylation MethodCatalyst/ReagentPolymer TypeMechanismEffect on Polymer PropertiesReference
HydrosilylationTransition Metal Complexes (e.g., Platinum, Rhodium)Polymers with C=C bonds (e.g., polybutadiene)Catalytic addition of Si-H bond across the double bond.Grafting of silyl groups, altering surface properties and allowing for further reactions. mdpi.com
Dehydrogenative SilylationRuthenium ComplexesStyreneInsertion of alkene into the metal-silicon bond followed by elimination.Formation of vinylsilane functionalities on the polymer. sci-hub.se
End-cappingOrganofunctional SilanesPolyethers, PolyurethanesReaction of silane with terminal polymer functional groups (e.g., -OH, -NCO).Creates silane-terminated polymers (STPs). evonik.comscirp.org
Moisture CuringAtmospheric MoistureSilane-Terminated Polymers with alkoxy-silyl groupsHydrolysis of alkoxysilanes to silanols, followed by condensation to form Si-O-Si cross-links.Forms a stable, cross-linked network, improving mechanical strength and durability. dakenchem.comscirp.org

Advanced Analytical Techniques for Characterization of Tetraethylsilane and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure and bonding of tetraethylsilane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For organosilicon compounds like this compound, 1H, 13C, and 29Si NMR are particularly informative.

1H NMR: The proton NMR spectrum of this compound typically shows two main signals corresponding to the methyl (CH3) and methylene (B1212753) (CH2) protons of the ethyl groups. In one study, the chemical shifts were reported as approximately 0.929 ppm for the methyl protons and 0.509 ppm for the methylene protons in a CDCl3 solvent. chemicalbook.com

13C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. For this compound, distinct signals for the methyl and methylene carbons are expected. guidechem.com

29Si NMR: Silicon-29 NMR is highly sensitive to the substituents attached to the silicon atom. The chemical shift for this compound appears at a specific value that is characteristic of a silicon atom bonded to four ethyl groups. guidechem.comrsc.orgrsc.org In some cases, this compound is even used as an internal standard for referencing 29Si NMR spectra. wiley-vch.de Solid-state NMR (SS-NMR) can be particularly useful for analyzing this compound in solid matrices or as part of a polymeric structure, providing insights into the silicon environment in the solid state. researchgate.netacs.org For instance, 29Si solid-state NMR has been used to study the structure of silicon oxycarbide glasses derived from polysiloxane precursors. osti.gov

Reported NMR Data for this compound

NucleusChemical Shift (ppm)SolventReference
1H (CH3)~0.929CDCl3 chemicalbook.com
1H (CH2)~0.509CDCl3 chemicalbook.com
13CData availableCDCl3 guidechem.com
29SiReferencedNot specified wiley-vch.de

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and vibrational modes within a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds. chemicalbook.comnist.gov Key vibrational modes include:

C-H stretching: Vibrations of the methyl and methylene groups.

Si-C stretching: The characteristic vibration of the silicon-carbon bond. Research has identified Si-C bond vibrations around 720 cm⁻¹ in materials containing this compound derivatives. researchgate.net

CH2 and CH3 bending/rocking: Various deformation vibrations of the ethyl groups.

FTIR is also employed to analyze the decomposition products of this compound and to characterize films and coatings derived from it. For example, it has been used to study SiC thin films grown from precursors like trisilacyclohexane and to confirm the presence of Si-C bonding. researchgate.netmdpi.comcore.ac.uk In studies of coatings, FTIR can confirm the functionalization of surfaces with silanes by identifying characteristic peaks, such as silicate (B1173343) stretching and silicone bonding. researchgate.net

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS): The NIST WebBook provides a reference mass spectrum for this compound, showing its fragmentation pattern upon electron ionization. nist.gov The molecular ion peak (M+) is observed at m/z 144. nsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates components of a mixture by gas chromatography before their detection by mass spectrometry. GC-MS is valuable for analyzing the purity of this compound and for identifying the products of its decomposition reactions. nsf.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that provides detailed chemical information about the outermost atomic or molecular layers of a solid. It has been used to analyze surfaces functionalized with this compound derivatives, identifying specific fragments and confirming the presence of the coating. rsc.org

A study using flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry (VUV-PI-TOF-MS) investigated the thermal decomposition of this compound. At 300 K, the mass spectrum showed the parent molecule at m/z 144 and 145. nsf.gov The study also identified various fragment ions, providing insights into the decomposition mechanism. nsf.govfigshare.comresearchgate.netacs.org

Key Mass Spectrometry Data for this compound

Techniquem/z ValueAssignmentReference
EI-MS144Molecular Ion [Si(C2H5)4]+ nsf.gov
VUV-PI-TOF-MS144, 145Parent Molecule nsf.gov
VUV-PI-TOF-MS115, 116SiEt3 nsf.gov
VUV-PI-TOF-MS87HSiEt2 nsf.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is particularly useful for characterizing thin films and coatings derived from this compound. researchgate.netrsc.orgrsc.org

By analyzing the binding energies of the Si 2p, C 1s, and O 1s photoelectrons, researchers can determine the chemical bonding states of these elements on a surface. For instance, XPS has been used to confirm the formation of stoichiometric SiC films from silicon precursors, with the Si 2p peak at approximately 100.3 eV being characteristic of Si-C bonding. mdpi.com Studies on silicon oxycarbide glasses have also utilized XPS, in conjunction with NMR, to interpret the complex bonding environments of silicon. osti.gov Furthermore, XPS analysis of silicon nitride thin films deposited using different silicon precursors has provided insights into their chemical composition. jkps.or.kr

Mass Spectrometry (e.g., GC-MS, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS))

Chromatographic Techniques

Chromatographic techniques are used to separate and analyze the components of a mixture. For a volatile compound like this compound, gas chromatography (GC) is the most relevant technique.

Gas Chromatography (GC): GC is employed to determine the purity of this compound and to analyze the gaseous products of its chemical reactions, such as pyrolysis. nsf.govresearchgate.netrsc.org In a study on the metal-organic chemical vapor deposition of this compound, gas-phase chromatography was used to follow the decomposition yield as a function of temperature. nsf.govresearchgate.net The purity of triethylsilane, a related compound, is often assessed using GC, with purities of 99% or higher being reported. chemimpex.comgoogle.com Inverse gas chromatography has also been used to study the thermodynamic behavior of this compound as a solute in liquid crystal stationary phases. researchgate.net

Surface Analysis Techniques

The characterization of surfaces modified with this compound or films derived from it requires specialized surface analysis techniques.

Profilometry: This technique is used to measure the thickness of films deposited on a substrate. For instance, it was used to measure the thickness of fluorocarbon-organosilicon copolymer films prepared by hot-filament chemical vapor deposition. google.com

Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of a surface. It is used to evaluate the surface morphology and roughness of films derived from silicon precursors. acs.org

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides morphological information about a surface, while EDS allows for elemental analysis. These techniques have been used to characterize coatings produced from tetraethyl orthosilicate (B98303) (TEOS), a related silicon compound, to study their chemical composition and surface morphology. mdpi.com

Raman Spectroscopy: This technique provides information about vibrational modes and can be used to characterize the structure of materials. The Raman spectrum of this compound has been reported and analyzed to understand its vibrational properties. researcher.lifeaip.orgaip.org It has also been used to analyze SiC coatings prepared from this compound. researchgate.netresearcher.life

XPS and ToF-SIMS for Organosilane Interfaces

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful complementary techniques for the in-depth analysis of organosilane interfaces.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the near-surface region (typically 1-10 nm) of a material. In the context of this compound-derived films, XPS is instrumental in determining the atomic composition and identifying the chemical bonding environment of silicon, carbon, and oxygen. For instance, in studies of films deposited from this compound precursors, XPS analysis can confirm the presence of Si-C bonds and characterize the extent of oxidation by identifying Si-O species. researchgate.nettaylorfrancis.com The binding energies of the Si 2p and C 1s core level spectra provide fingerprints for different chemical states. For example, a study on the metal-organic chemical vapor deposition (MOCVD) of this compound used XPS to analyze the resulting SiC coatings after argon ion etching to remove surface contamination. researchgate.net Another study on plasma-polymerized this compound films used XPS to investigate the carbon content and its effect on the material's properties. taylorfrancis.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique that analyzes the outermost molecular layer (1-2 nm) of a sample. diva-portal.org It provides detailed molecular information by mass analyzing the ions desorbed from a surface by a primary ion beam. mdpi.comdntb.gov.ua For organosilane monolayers, ToF-SIMS can identify molecular fragments characteristic of the silane (B1218182), including the alkyl chains and the silicon headgroup. This allows for the verification of the presence and integrity of the deposited molecules. While direct ToF-SIMS studies specifically on this compound monolayers are not extensively documented in the provided results, the principles are demonstrated in the analysis of other organosilanes like octadecyltrimethoxysilane (B1207800) (OTMS). mdpi.comdntb.gov.ua In such studies, ToF-SIMS can differentiate between the organosilane on the surface and the underlying substrate, and can be used to assess the polymerization of silanol (B1196071) groups at the interface. mdpi.com The technique is also invaluable for mapping the lateral distribution of chemical species on a surface. nist.gov The combination of XPS and ToF-SIMS provides a comprehensive picture of the surface chemistry, with XPS offering quantitative elemental data and ToF-SIMS delivering specific molecular information. mdpi.com

The table below summarizes the key information obtained from XPS and ToF-SIMS analysis of organosilane films.

Analytical TechniqueInformation ObtainedTypical Analytes for this compound Derivatives
XPS Elemental composition (quantitative), Chemical state of elements (e.g., Si-C, Si-O)Si, C, O
ToF-SIMS Molecular fragmentation patterns, Isotopic information, Surface distribution of moleculesSi(C₂H₅)₃⁺, C₂H₅⁺, and other fragments

Surface Enhanced Infrared Spectroscopy (SEIRA) for Thin Films

Surface-Enhanced Infrared Spectroscopy (SEIRA) is a highly sensitive vibrational spectroscopy technique that allows for the detection of ultrathin films and even monolayers of molecules on suitable metal surfaces. nih.govifremer.frspringernature.com The technique relies on the enhancement of the infrared absorption signal of molecules that are in close proximity to nanostructured metal surfaces, typically gold or silver. ifremer.frspringernature.com This enhancement is primarily due to the localized surface plasmon resonance of the metal nanostructures, which amplifies the electric field of the incident infrared radiation. ifremer.fr

While specific SEIRA studies focusing exclusively on this compound are not prevalent in the provided search results, the technique is broadly applicable to the study of organosilane thin films. For instance, SEIRA has been successfully used to study self-assembled monolayers (SAMs) of other organic molecules on metal surfaces. nih.gov The principles of SEIRA would allow for the characterization of this compound-derived films on SEIRA-active substrates. The vibrational modes associated with the ethyl groups (C-H stretching and bending) and the Si-C bond could be identified and their orientation on the surface could potentially be determined.

The successful application of SEIRA depends critically on the preparation of the SEIRA-active substrate, which typically consists of metal island films or nanoparticles. ifremer.fr The enhancement factor is highly dependent on the size, shape, and spacing of these nanostructures.

FeatureDescription
Principle Enhancement of infrared absorption signals of molecules near nanostructured metal surfaces.
Substrates Typically nanostructured gold or silver films.
Information Vibrational modes of adsorbed molecules, molecular orientation.
Applicability to this compound Potential to study C-H and Si-C vibrational modes in thin films.

Quantitative Analysis Methods

Accurate quantification of surface-bound molecules is essential for understanding and controlling the properties of materials modified with this compound and its derivatives.

Oxidative Dissociation of Monolayer Molecules for Analysis

A powerful method for the quantitative analysis of organosilane monolayers involves the chemical cleavage of the molecules from the surface, followed by analysis of the liberated molecules in solution using standard analytical techniques. nih.govwhiterose.ac.uknih.gov A recently developed method utilizes the Fleming-Tamao oxidation to cleave the stable Si-C bond that anchors the organosilane to a silica-based substrate. nih.govwhiterose.ac.uknih.gov

This method involves a two-step process. First, the Si-C bond is activated, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Subsequently, an oxidizing agent, such as hydrogen peroxide, cleaves the activated bond, releasing the organic part of the monolayer (in the case of this compound, this would be an ethyl group, though the technique is more suited for functionalized silanes where the released molecule is more complex and amenable to analysis). nih.gov The released molecules can then be collected, purified, and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

This approach offers a significant advantage over in-situ surface analysis techniques as it provides a more direct and often more accurate quantification of the surface coverage. nih.govwhiterose.ac.uk It has been shown to be effective for a variety of organosilanes on different silica (B1680970) substrates, including nanoparticles and flat surfaces. nih.govnih.gov

The table below outlines the key steps and findings of the oxidative dissociation method for quantitative analysis of organosilane monolayers. nih.gov

StepReagents/ConditionsPurposeFindings
1. Si-C Bond Activation Tetrabutylammonium fluoride (TBAF) in a suitable solventTo make the Si-C bond susceptible to cleavageShortening the duration of this step can improve efficiency. nih.gov
2. Oxidative Cleavage Hydrogen peroxide (H₂O₂) and a base (e.g., KHCO₃)To cleave the activated Si-C bond and release the organic moleculeBoth a fluoride source and an oxidizing agent are necessary for the reaction to proceed. nih.gov
3. Analysis Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)To identify and quantify the released moleculesAllows for accurate determination of monolayer composition and surface coverage. nih.govnih.gov

Applications of Tetraethylsilane in Advanced Materials Research

Silicon-Based Materials

Tetraethylsilane serves as a crucial building block in the synthesis of a variety of silicon-based materials. smolecule.comsolubilityofthings.com Its chemical structure, featuring a central silicon atom bonded to four ethyl groups, allows for its incorporation into diverse material matrices, contributing to the advancement of electronics and composites. smolecule.comguidechem.com

In the realm of material science, this compound is utilized in the production of silicon-containing polymers and ceramics. smolecule.com These materials are fundamental to the electronics industry and the development of advanced composites. smolecule.com The synthesis of polysilazanes and their derivatives, which are precursors to ceramic materials like silicon nitride (Si₃N₄) and silicon carbide (SiC), often involves organosilicon compounds. google.comgoogle.com While specific research on TES in this direct context is extensive, the general principle of using organosilanes as ceramic precursors is well-established. mdpi.com The pyrolysis of these preceramic polymers leads to the formation of ceramic materials with applications in high-temperature settings, protective coatings, and electronic components. google.commdpi.com

The historical development of organosilicon chemistry, which laid the groundwork for modern silicones and elastomers, includes the synthesis of this compound by Friedel and Craft in 1863. pentasil.euwikipedia.org While modern silicone production primarily relies on the polymerization of siloxanes, the fundamental understanding of organosilane chemistry, including compounds like TES, was a critical precursor to these advancements. pentasil.eu The properties of silicone elastomers, such as their thermal stability and biocompatibility, have led to their widespread use in various applications. pentasil.eu The synthesis of specialized silicone materials can involve various organosilane precursors to achieve desired properties. chemicalbook.commcmaster.ca

This compound finds application in the creation of advanced composites. smolecule.com Silane (B1218182) coupling agents are frequently used to enhance the mechanical properties of composites by improving the adhesion between inorganic fillers and polymer matrices. sigmaaldrich.comoaepublish.com While research often focuses on functionalized silanes, the fundamental organosilane structure is key to this application. oaepublish.com

Silicones and Elastomers

Thin Film Deposition

A significant application of this compound is in the deposition of thin films, a critical process in the fabrication of electronic devices and other micro and nanotechnologies. smolecule.comamericanelements.com

This compound is employed as a precursor in Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes. smolecule.comguidechem.comchemicalbook.com In these techniques, precursor gases are introduced into a reaction chamber where they decompose and deposit a thin film onto a substrate. kenosistec.com The use of plasma in PECVD allows for deposition at lower temperatures compared to thermal CVD. kenosistec.comceitec.cz Organosilicon precursors like TES are often favored over pyrophoric gases like silane (SiH₄) for safety reasons. aip.orgacs.org

This compound has been specifically investigated as a precursor for the growth of silicon carbide (SiC) thin films. guidechem.comresearcher.liferesearchgate.net SiC is a wide-bandgap semiconductor with excellent physical and electronic properties, making it suitable for high-power and high-frequency electronic devices. nsf.gov

Research has shown that SiC films can be grown on silicon substrates using TES in a CVD process. researchgate.net Studies have explored the influence of various parameters, such as substrate temperature and TES flow rate, on the quality of the resulting SiC films. researchgate.net For instance, high-quality SiC films have been achieved at a growth temperature of 1350°C. researchgate.net One of the challenges in using TES for SiC growth is its high carbon-to-silicon ratio (C/Si = 8), which can lead to the incorporation of excess carbon in the film. researchgate.netjst.go.jp However, researchers have found that this can be managed by adjusting process conditions, such as decreasing the TES flow rate. researchgate.net

The thermal decomposition of this compound is a key aspect of the CVD process. Studies have shown that the thermal decomposition of TES in a helium carrier gas begins at approximately 845°C, with ethylene (B1197577) being a major gas-phase product. nsf.govresearchgate.net The initiation step in the pyrolysis of this compound is the fission of the Si-C bond. nsf.gov

Table 1: Research Findings on this compound in SiC Film Growth

Research Focus Precursor(s) Deposition Method Key Findings
Growth of SiC films on Si(111) substrates This compound (TES) Chemical Vapor Deposition (CVD) High-quality SiC films were grown at 1350°C. Excess carbon incorporation was managed by adjusting the TES flow rate. researchgate.net
Initial formation of SiC by reaction with silicon This compound (SiEt₄) Reaction with Si The study investigated the initial stages of SiC film growth on Si surfaces using Auger and electron energy-loss spectroscopies. researcher.life
Comparative study of decomposition This compound (TESi), Tetravinylsilane (B72032) (TVSi) Metal-Organic Chemical Vapor Deposition (MOCVD) TESi decomposition started at higher temperatures than TVSi and produced nearly stoichiometric SiC coatings. researchgate.net
Epitaxial growth of 3C-SiC on Si(111) This compound (TES) Chemical Vapor Deposition (CVD) Single crystal epitaxial 3C-SiC films were obtained, with void formation at the SiC/Si interface prevented by adjusting TES flow rate during heating. jst.go.jp

Chemical Vapor Deposition (CVD) Precursor

Amorphous Hydrogenated Silicon Carbide (a-SiC:H)

This compound is utilized as a precursor in chemical vapor deposition (CVD) methods for the synthesis of amorphous hydrogenated silicon carbide (a-SiC:H) films. researchgate.net These films are of interest for applications in electronic and optoelectronic devices due to their tunable properties.

In one approach, this compound is used as a single-source precursor in remote hydrogen microwave plasma chemical vapor deposition (RHP-CVD). The reactivity of the bonds within the this compound molecule is examined to understand the activation step in the deposition process. Studies have compared the decomposition of this compound with other precursors, noting that its thermal decomposition in a helium carrier gas begins at approximately 845°C, with ethylene being a major gaseous product. nsf.gov The use of a single-source precursor like this compound, where the Si-C bond is already present, can be advantageous over using separate silicon and carbon sources as it may allow for lower deposition temperatures. nsf.gov

Research has also focused on the growth of SiC thin films on silicon substrates using this compound in a conventional CVD process. researchgate.net A significant challenge in using this compound is its high carbon-to-silicon ratio (C/Si = 8), which can lead to the incorporation of excess carbon in the resulting film. researchgate.net To address this, process parameters such as the precursor flow rate are adjusted. For instance, decreasing the this compound flow rate has been shown to be effective in removing excess carbon. researchgate.net High-quality SiC films have been achieved at growth temperatures around 1350°C. researchgate.net

The table below summarizes key findings from studies on the use of this compound for a-SiC:H film deposition.

Deposition TechniquePrecursor(s)Key Findings
Remote Hydrogen Microwave Plasma CVD (RHP-CVD)This compound (as a model compound)Used to examine the reactivity of particular bonds in the precursor during the activation step.
Chemical Vapor Deposition (CVD)This compoundDecomposition starts at 845°C in helium. nsf.gov High C/Si ratio requires process optimization to avoid excess carbon incorporation. researchgate.net High-quality films grown at 1350°C. researchgate.net
Amorphous Hydrogenated Silicon Carbonitride (a-SiCN:H)

While research into amorphous hydrogenated silicon carbonitride (a-SiCN:H) films extensively documents the use of various organosilicon precursors, specific studies detailing the use of this compound for this purpose are less common. The majority of available research focuses on precursors like triethylsilane, tetramethyldisilizane, and hexamethyldisilizane. acs.orgosti.govunt.edu For instance, a-SiCN:H thin films have been synthesized using atmospheric pressure plasma-enhanced chemical vapor deposition (AP-PECVD) with triethylsilane and nitrogen as the precursor and reactive gases, respectively. unt.eduosti.gov In these studies, the substrate temperature significantly influences the film's properties, with higher temperatures leading to more ceramic-like features and increased hardness. unt.eduosti.gov

Although direct and detailed research on this compound for a-SiCN:H synthesis is not prominently featured in the provided context, the fundamental processes explored with similar precursors in PECVD and AP-PECVD systems provide a basis for understanding how this compound might be employed. The key would be the plasma-induced fragmentation of the this compound molecule and its subsequent reaction with nitrogen-containing species to form the a-SiCN:H network.

Metal-Organic CVD (MOCVD) Applications

This compound is a recognized precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used for producing high-purity thin films for various applications, including semiconductors and optoelectronics. researchgate.netresearchgate.netelettrorava.comwikipedia.org In MOCVD, ultrapure metalorganic precursor gases are introduced into a reactor where they decompose on a heated substrate, leading to the formation of a thin film. elettrorava.comwikipedia.org

This compound has been specifically used for the growth of silicon carbide (SiC) thin films on silicon substrates. researchgate.netresearchgate.net One of the primary advantages of using this compound in MOCVD is its safety profile compared to highly flammable and toxic gases like silane (SiH₄). researchgate.net Its high boiling point and suitable vapor pressure allow for controlled delivery into the MOCVD reactor. researchgate.net

A comparative study on the decomposition of this compound and tetravinylsilane for SiₓC₁₋ₓ coatings via MOCVD found that this compound decomposition begins at higher temperatures and results in nearly stoichiometric coatings. researchgate.net In contrast, tetravinylsilane pyrolyzes at lower temperatures and produces carbon-rich deposits. researchgate.net This highlights the influence of the precursor's molecular structure on the final composition of the film.

The table below outlines the use of this compound in MOCVD for SiC film deposition.

SubstrateKey Process DetailsResulting Film Properties
Si(111)Carbonization of the substrate to form a buffer layer; variation of substrate temperature and TES flow rate. researchgate.netHigh-quality SiC films were grown at 1350°C. Decreasing the TES flow rate helped in removing excess carbon. researchgate.net
Not specifiedComparison with tetravinylsilane; He or H₂ carrier gas. researchgate.netTESi decomposition at higher temperatures led to almost stoichiometric SiₓC₁₋ₓ coatings. researchgate.net

Plasma Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for depositing thin films at lower temperatures than conventional CVD, as the energy required for chemical reactions is supplied by a plasma. ceitec.cz this compound is among the organosilicon precursors used in PECVD for the fabrication of silicon-based films.

While much of the literature on PECVD of silicon-containing films focuses on precursors like silane (SiH₄) and tetraethyl orthosilicate (B98303) (TEOS), studies also explore other organosilanes. ceitec.cz For instance, PECVD has been employed to produce SiC:H and SiCN:H films using tetramethylsilane (B1202638) (TMS) mixed with helium or ammonia (B1221849). mdpi.com The use of ammonia as an additional gas facilitates the effective incorporation of nitrogen into the films, transitioning the material from SiC:H to SiN:H as the ammonia content increases. mdpi.com

Although detailed studies focusing exclusively on this compound in PECVD are not as prevalent as those for other precursors, the principles remain the same. In a PECVD process, this compound vapor would be introduced into a reaction chamber where it is fragmented by plasma. These fragments then react on the substrate surface to form a thin film. The composition and properties of the film can be tuned by adjusting process parameters such as plasma power, gas flow rates, and substrate temperature.

Surface Modification and Coatings

This compound and other silanes are widely used for surface modification to impart desired properties to materials. These modifications are crucial in a variety of applications, from improving the performance of industrial materials to enhancing the biocompatibility of medical devices.

Hydrophobicity Enhancement

The non-polar nature of the ethyl groups in this compound makes it a candidate for creating hydrophobic (water-repellent) surfaces. solubilityofthings.com The principle of using silanes for hydrophobicity enhancement lies in their ability to form a low-surface-energy coating on a substrate. This is often achieved by creating a layer of polysiloxane on the surface, which repels water. nih.gov

While direct applications of this compound for hydrophobicity are noted, much of the detailed research has been conducted with other functionalized silanes. For example, silylation with trimethylsilane (B1584522) and triethylsilane has been shown to significantly increase the hydrophobicity of silica (B1680970) MCM-48 membranes by replacing hydrophilic Si-OH groups with silyl (B83357) groups. acs.orgresearchgate.net This modification makes the pore surfaces of the material water-repellent. acs.orgresearchgate.net Similarly, fluoroalkyl silanes are used in PECVD to create hydrophobic thin film coatings. researchgate.net

The inherent hydrophobicity of this compound, due to its four ethyl groups, suggests its potential in applications where a non-polar, water-resistant surface is desired. solubilityofthings.com

Adhesion Promotion

Silane coupling agents are instrumental in enhancing adhesion between dissimilar materials, such as between organic polymers and inorganic substrates. azom.com They achieve this by forming a durable chemical bridge at the interface of the two materials. prevestdirect.com

While the broader class of silanes is well-recognized for adhesion promotion, specific examples highlighting this compound for this purpose are less common in the provided context. The general mechanism involves the silane forming a bond with the substrate surface, which then improves the bonding with an applied coating or adhesive. azom.com Research has shown that silane primers can significantly improve initial adhesion and the bond's resistance to moisture. azom.com For instance, tetraethyl orthosilicate (TEOS) has been used as a silane coupling agent to enhance the adhesion between polyurethane sponges and hydrophobic silica gel. researchgate.net

Although not extensively documented as a primary adhesion promoter in the same vein as functionalized silanes, the chemical nature of this compound allows it to be a component in formulations where interfacial adhesion is important.

Corrosion and Scratch Resistance

This compound (TES), as an organosilane, contributes to the development of protective coatings that enhance corrosion and scratch resistance. While direct application of pure this compound for this purpose is uncommon, it serves as a precursor in the synthesis of silicon-based materials and as a component in more complex coating formulations.

Organosilane-based coatings, in general, improve the adhesion of subsequent polymer layers to substrates and can form a barrier against corrosive elements. The inclusion of silanes in coating formulations can lead to improved mechanical properties, including scratch resistance. For instance, coatings containing silanes can achieve resistance to 200 MEK rubs, indicating a high degree of cure and surface hardness google.com.

In the broader context of silane technology, compounds like tetraethoxysilane (TEOS) are frequently used to create hybrid organic-inorganic films. These films act as a physical barrier against corrosion on metallic substrates like galvanized steel. scielo.brresearchgate.net Increasing the concentration of TEOS in such hybrid films has been shown to increase coating thickness, surface roughness, and hydrophobicity, all of which contribute to improved corrosion protection. scielo.brresearchgate.net The fundamental mechanism involves the hydrolysis and condensation of the silane to form a stable siloxane (Si-O-Si) network that adheres well to the substrate.

While research specifically detailing the performance of this compound in corrosion and scratch resistance applications is limited in publicly available literature, the principles of silane chemistry suggest its potential as a building block for creating robust protective layers. Its role is often as a precursor, contributing silicon atoms to form silicon carbide or silicon dioxide films via chemical vapor deposition (CVD), which are known for their hardness and chemical inertness. guidechem.comresearchgate.netcitychemical.com

Applications in Wood Materials

The application of organosilanes, including compounds structurally related to this compound, has been explored to improve the properties of wood materials. These treatments aim to enhance dimensional stability and water repellency. Silane-based treatments can lead to a reduction in wood swelling, thereby improving its dimensional stability. ncsu.edu

One study utilized a silane-siloxane-based water-repellent substance to impregnate various wood species. ncsu.edu The treatment resulted in decreased water absorption rates, indicating an improvement in the wood's resistance to moisture. ncsu.edu The mechanism behind this improvement involves the silane penetrating the wood structure and forming a hydrophobic layer. The long chains of silanes can physically intertwine, creating a network structure that enhances bonding on the plywood surface. researchgate.net

While direct studies on this compound for wood modification are not prevalent, the use of organosilane compounds is a recognized method for enhancing wood properties. For example, vinyl silane additives in adhesives have been shown to improve the fire resistance of plywood. researchgate.net The role of the silane in this context is to oxidize and form a protective layer that insulates the wood from oxygen. researchgate.net

Research has also been conducted on using organosilane compounds and their derivatives to modify wood materials, highlighting the potential for these chemicals to improve the technological properties of wood. researchgate.net

Electronics and Semiconductor Devices

This compound (TES) is a significant precursor material in the fabrication of electronic and semiconductor devices. guidechem.comsolubilityofthings.com Its primary role is as a source of silicon for the deposition of thin films, such as silicon dioxide (SiO₂) and silicon carbide (SiC), which are fundamental components in microelectronics. guidechem.comresearchgate.net The use of organosilane sources like this compound is often favored for safety reasons over highly explosive and toxic gases like silane (SiH₄). researchgate.net

This compound is utilized in chemical vapor deposition (CVD) processes to grow these films on substrates. researchgate.net For instance, high-quality silicon carbide films have been grown at high temperatures using this compound. researchgate.net The properties of the resulting films can be controlled by adjusting process parameters such as temperature and the flow rate of the precursor. researchgate.net

The compound's utility extends to various electronic applications, including the production of semiconductors and solar cells. guidechem.com In the semiconductor industry, the thermal decomposition of this compound at high temperatures releases silicon atoms, which then deposit onto a substrate to form a thin film, a critical step in manufacturing electronic devices. guidechem.com

Dielectric Materials and Insulators

This compound serves as a precursor for depositing silicon dioxide (SiO₂), a common dielectric material in the semiconductor industry. guidechem.comwikipedia.org Dielectric materials are electrical insulators that are essential for preventing electrical crosstalk between conductive parts of an integrated circuit. gelest.com

In a process known as low-pressure chemical vapor deposition (LPCVD), triethylsilane, a closely related compound, is used to form silicon dioxide. This occurs through the separation of ethyl groups from the silane in the presence of oxygen. researchgate.netmdpi.com This method allows for the deposition of insulating layers at relatively low temperatures. researchgate.net

The quality of the deposited SiO₂ films is crucial for the performance of electronic devices. Research has shown that plasma-enhanced chemical vapor deposition (PECVD) using organosilicon precursors can produce high-quality SiO₂ films. aip.org The goal is to create films with high breakdown strength and low levels of impurities like hydroxyl groups (-OH), which can originate from the precursor. aip.org

The dielectric constant of these materials is a critical parameter. There is a continuous effort to develop low-k dielectric materials to reduce signal delay and power consumption in advanced integrated circuits. mdpi.comharvard.edu While silicon dioxide has a dielectric constant of around 3.9, researchers are exploring ways to lower this by incorporating fluorine or creating porous structures. mdpi.commdpi.com Organosilicate glass (OSG) films, derived from organosilane precursors, are a key area of this research. harvard.edunih.gov

Encapsulants

While this compound is not typically used directly as an encapsulant, the silicon-based materials derived from it, such as silicon dioxide, are integral to encapsulation processes in the electronics industry. justia.com Encapsulation involves enclosing electronic components in a protective material to shield them from moisture, dust, vibration, and mechanical stress. pottingcompound.com

Inorganic encapsulants, such as silicon dioxide and silicon nitride, are used to provide reliable protection for electronic components. justia.com These materials can be deposited using chemical vapor deposition techniques with precursors like this compound. The process can be controlled to create porous layers if needed. justia.com

Potting is a specific encapsulation technique where a liquid compound, such as an epoxy or silicone resin, is used to completely encase a component. pottingcompound.com This process provides mechanical reinforcement and electrical insulation. pottingcompound.com While not a direct potting agent, the chemistry of silanes is relevant. For example, silanes can be used as adhesion promoters to ensure a strong bond between the encapsulant and the electronic component. justia.com

Flexible Electronics

This compound and related organosilanes are being investigated for their role in the fabrication of flexible electronics. These devices often use polymer substrates that are sensitive to high temperatures, necessitating low-temperature deposition techniques for materials like gate dielectrics. mdpi.com

Triethylsilane can be used in low-pressure chemical vapor deposition (LPCVD) to form silicon dioxide insulating layers at temperatures compatible with some flexible substrates. researchgate.netmdpi.com The process involves the separation of ethyl groups from the silane under a continuous oxygen flow. researchgate.netmdpi.com

Atmospheric pressure plasma-based printing is another promising technology for manufacturing flexible electronics. In one study, an atmospheric pressure Dielectric Barrier Discharge plasma torch was used for the selective area plasma-enhanced chemical vapor deposition of various organosilicon precursors, including this compound. researchgate.net This technique allows for the deposition of materials on flexible substrates like paper and textiles. researchgate.net The properties of the deposited films, such as deposition speed and composition, were found to vary depending on the specific precursor used. researchgate.net

Nanotechnology Integration

This compound plays a role in nanotechnology through its use as a precursor for synthesizing silicon-based nanomaterials. Nanotechnology involves the manipulation of matter on an atomic and molecular scale and has applications across various fields, including electronics and materials science. analytika.comnih.gov

In the context of electronics, nanotechnology is crucial for the continued miniaturization of components. noahchemicals.com this compound can be used in processes like chemical vapor deposition (CVD) to create silicon carbide (SiC) and silicon dioxide (SiO₂) thin films with nanoscale thickness. guidechem.comresearchgate.netcitychemical.com These films are essential for creating the tiny transistors and other components found in modern integrated circuits. noahchemicals.com

Furthermore, nanotechnology is being used to develop advanced materials with novel properties. For example, nanostructured materials like quantum dots are being used to improve the efficiency of solar cells. analytika.com The synthesis of such nanomaterials can involve organosilane precursors. The integration of nanotechnology also extends to creating materials with enhanced properties, such as improved corrosion resistance or biocompatibility for medical implants. science.govmdpi.com

The ability to control the deposition of materials at the nanoscale using precursors like this compound is a key enabler for the advancement of nanotechnology and its integration into various technological applications. mdpi.comscience.govacs.org

Environmental Fate and Sustainability Research of Organosilanes

Environmental Behavior of Organosilicon Compounds

The environmental behavior of organosilicon compounds, including tetraethylsilane, is dictated by a series of degradation pathways that influence their persistence and impact on various environmental compartments. These pathways include hydrolysis, photodegradation, radical-induced degradation, and biodegradation.

Hydrolysis is a key process in the environmental degradation of some organosilicon compounds, representing a mandatory first step before biodegradation can occur. researchgate.netleuphana.de For certain organosilanes, the presence of an easily hydrolyzable bond, such as a silicon-nitrogen bond, can lead to faster hydrolysis and subsequent biodegradation of the resulting silicon-free product. researchgate.net In the case of this compound, it can undergo hydrolysis in the presence of moisture to form silanol (B1196071) and ethanol (B145695). cymitquimica.com The hydrolysis of tetraethoxysilane, a related compound, is known to proceed through the formation of triethoxysilanol as the rate-determining step. tandfonline.comresearchgate.net The rate of this hydrolysis can be influenced by the presence of acids or bases, which act as catalysts. wikipedia.org

Photodegradation, or the breakdown of compounds by light, is another potential environmental fate for organosilicon compounds. iust.ac.ir Some sulfur-containing polymers, for instance, have been shown to undergo photodegradation. rsc.org For certain organosilicon compounds, photolysis can lead to the formation of various degradation products. ibm.com The photocatalytic degradation of organic pollutants using catalysts like decatungstate under visible light has also been demonstrated. mdpi.com

Radical-induced degradation is a significant pathway for the transformation of various chemical compounds in the environment. This process involves highly reactive radical species that can initiate the breakdown of organic and organometallic substances. rsc.org For instance, the degradation of certain polymers can be initiated by hydroxyl radicals, leading to chain scission. rsc.org In the context of organosilanes, triethylsilane has been studied as a reducing agent in radical-based reactions. msu.edu The reaction of triethylsilane radicals with other molecules, such as trichloroethene, can lead to the formation of new products. dtic.mil The effectiveness of hydrogen donors in radical reactions follows a series that includes triethylsilane, indicating its role in these chemical transformations. researchgate.net The generation of silyl (B83357) radicals from compounds like tris(trimethylsilyl)silane (B43935) can initiate hydrosilylation reactions with alkenes and alkynes. mdpi.com

The biodegradation of organosilicon compounds is a critical aspect of their environmental fate. While many organosilicon compounds are resistant to microbial degradation and can persist in the environment, some can be broken down by microorganisms. researchgate.net Hydrolysis is often a necessary precursor to the biodegradation of these compounds. researchgate.netleuphana.de The rate of biodegradation is often determined by the silicon-free hydrolysis product. researchgate.netleuphana.de

Research has shown that certain bacteria are capable of degrading organosilicon compounds. For example, some bacteria can use compounds like tetra-ethoxysilane and diethoxydimethylsilane (B1329274) as their sole source of energy. researchgate.net A method for the anaerobic degradation of organosilicon compounds, including silanes, using bacteria of the genus Paracoccus has been developed. google.com However, studies have also indicated that many organosilicon compounds are not readily biodegradable. researchgate.netleuphana.de

Volatile organosilicon compounds (VOSCs) can be released into the atmosphere, where they participate in various chemical reactions. researchgate.net The atmospheric chemistry of these compounds is of interest due to their potential environmental impacts. researchgate.net For this compound, the atmospheric hydroxyl (OH) rate constant is a key parameter in determining its atmospheric lifetime. parchem.com The presence of volatile siloxanes in the atmosphere has been confirmed through various measurements, and their potential contribution to global warming is a subject of ongoing research. researchgate.net

Biodegradation of Organosilicon Compounds

Assessing Ecological Impact and Environmental Persistence

The ecological impact and environmental persistence of organosilicon compounds are determined by a combination of their physical and chemical properties. nih.gov Factors such as toxicity, persistence, and the potential for bioconcentration are all considered when evaluating the potential environmental risk of these substances. nih.gov While some organosilicon materials are considered to have a low ecological threat based on extensive studies, the increasing production and use of these compounds necessitate ongoing research into their environmental fate. researchgate.netnih.gov

The environmental distribution of an organosilicon compound like this compound is heavily influenced by its physical properties, including vapor pressure and water solubility. nih.gov this compound is characterized as being insoluble in water. gelest.comfishersci.comguidechem.comsolubilityofthings.comchemicalbook.com This low water solubility suggests that it is not likely to be mobile in the environment through aqueous pathways. fishersci.com Conversely, it is soluble in non-polar organic solvents. solubilityofthings.com

The vapor pressure of this compound also plays a role in its environmental distribution. parchem.comgelest.com A higher vapor pressure indicates a greater tendency for the compound to volatilize into the atmosphere. The persistence of this compound in the environment may be influenced by its insolubility in water. fishersci.comthermofisher.com

Interactive Data Table: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H20Si parchem.comguidechem.comchemsrc.com
Molecular Weight 144.33 g/mol parchem.comchemsrc.com
Appearance Colorless liquid guidechem.comsolubilityofthings.com
Boiling Point 153 - 154 °C fishersci.comchemicalbook.comchemsrc.com
Melting Point -82.5 °C fishersci.comchemsrc.com
Vapor Pressure ~ 5 mm Hg @ 20°C parchem.comgelest.com
Water Solubility Insoluble; 0.325 mg/L parchem.comgelest.comguidechem.comsolubilityofthings.comchemicalbook.com
Log P (octanol-water) 4.680 parchem.com

Strategies for Environmentally Benign Organosilicon Compounds

The growing awareness of the environmental presence of some organosilicon compounds has spurred research into developing more environmentally friendly alternatives. dakenchem.comresearchgate.nethskbrchemical.com Key strategies focus on understanding structure-biodegradability relationships and synthesizing non-toxic and pollution-free silanes. dakenchem.comhskbrchemical.com

Structure-Biodegradability Relationships

A systematic review of organosilicon substances has revealed some general principles:

Hydrolyzable Groups: Functional groups such as ethers, esters, oximes, amines, and amides attached to the silicon atom are susceptible to hydrolysis. This can lead to the formation of readily biodegradable intermediates, provided these intermediates no longer contain silicon functional groups. researchgate.net

Resistant Structures: Cyclic, linear, and branched siloxanes have been found to be non-biodegradable. researchgate.net

The stability of the Si-C bond is a key factor. While this bond provides the stability for which organosilanes are valued, it also contributes to their environmental persistence. zmsilane.com Designing organosilanes with targeted weaknesses, such as hydrolyzable linkages, can promote their breakdown in the environment. researchgate.net For instance, the inclusion of ester or ether linkages can facilitate hydrolysis, breaking the larger molecule into smaller, more biodegradable fragments. researchgate.netmdpi.com

The table below illustrates the general biodegradability of different classes of organosilicon compounds:

Compound Class Biodegradability Key Degradation Pathway
Cyclic, Linear, and Branched SiloxanesNon-biodegradable-
Organosilanes with Hydrolyzable Groups (e.g., ethers, esters)Potentially BiodegradableHydrolysis followed by biodegradation of silicon-free intermediates
Information based on structure-biodegradability relationship studies. researchgate.net

Synthesis of Non-Toxic and Pollution-Free Silanes

The synthesis of inherently less harmful and more sustainable organosilicon compounds is a primary goal of green chemistry in this field. dakenchem.com This involves several approaches:

Use of Greener Precursors: Efforts are being made to replace hazardous raw materials with safer and more sustainable alternatives in the synthesis of organosilanes. dakenchem.comhbni.ac.in This includes exploring bio-based feedstocks. dakenchem.com

Eco-friendly Synthesis Methods: The development of synthesis routes that minimize waste, reduce energy consumption, and avoid the use of toxic solvents and catalysts is crucial. hskbrchemical.com This includes exploring water-based silane (B1218182) treatments and closed-loop systems to recycle byproducts. dakenchem.comdakenchem.com

Designing for Degradation: As discussed in the previous section, intentionally incorporating functional groups that are susceptible to environmental degradation mechanisms like hydrolysis is a key strategy. researchgate.net This allows for the controlled breakdown of the compound into non-toxic byproducts. zmsilane.com For example, tetraethyl orthosilicate (B98303) (TEOS) readily converts to silicon dioxide and ethanol in the presence of water. wikipedia.org

Reducing Volatility: The production of organosilanes with lower volatility can reduce air pollution and minimize the release of volatile organic compounds (VOCs) during their application. zmsilane.com

The first organosilicon compound, this compound, was synthesized in 1863. ias.ac.inwikipedia.org Modern synthesis often involves the direct process, reacting elemental silicon with chlorinated hydrocarbons, or through hydrosilylation, which adds Si-H bonds across unsaturated bonds. wikipedia.orgmcmaster.ca Research is ongoing to make these and other synthesis methods more environmentally benign. hskbrchemical.com

Q & A

Q. What are the primary methods for synthesizing tetraethylsilane, and how is purity validated in laboratory settings?

this compound (Si(C₂H₅)₄) is synthesized via Grignard reactions, where ethyl magnesium bromide reacts with silicon tetrachloride. Alternative routes include direct alkylation of silicon with ethyl halides. Purity is validated using gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect trace impurities. X-ray photoelectron spectroscopy (XPS) confirms elemental composition and bonding states (e.g., Si-C bonds) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural verification .

Q. What thermodynamic properties of this compound are critical for experimental design in material synthesis?

Key properties include:

  • Density : 0.761 kg/m³ (experimental) vs. 0.773 kg/m³ (simulated) at 298 K .
  • Heat of vaporization : 39 kJ/mol (experimental) vs. 37.9 kJ/mol (simulated) .
  • Vapor pressure : 5.0 mmHg at 25°C .
    These values inform solvent selection, reaction conditions (e.g., CVD processes), and safety protocols. Discrepancies between experimental and simulated data highlight the need for force-field parameter optimization in molecular dynamics (MD) simulations .

Advanced Research Questions

Q. How do competing decomposition pathways of this compound under high-temperature conditions influence reaction outcomes?

At temperatures >1000 K, this compound decomposes via:

  • Primary pathway : Si-C bond homolysis, producing triethylsilyl (SiEt₃) and ethyl radicals .
  • Secondary pathways : β-hydride elimination generates ethylene and silyl hydrides (e.g., EtHSi=CH₂) .
    Conflicting product distributions in pyrolysis studies (e.g., m/z = 72 vs. 59 fragments) suggest temperature-dependent competition between pathways. Flash pyrolysis coupled with vacuum ultraviolet photoionization mass spectrometry (VUV-PIMS) isolates intermediates, while DFT calculations model transition states to resolve mechanistic ambiguities .

Q. How can computational models reconcile discrepancies in this compound’s thermodynamic behavior across experimental studies?

Discrepancies in density and heat of vaporization (e.g., simulated vs. experimental values) arise from force-field limitations. For example:

  • Lennard-Jones parameters : Adjusting σ (collision diameter) and ε (well depth) for silicon atoms improves MD simulation accuracy (Table 2.2, ).
  • Hybrid methods : Combining DFT (for electronic structure) with MD (for bulk properties) refines predictions of diffusion coefficients in binary mixtures (e.g., Si(C₂H₅)₄/CCl₄) .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

Some studies report antioxidant properties (free radical scavenging), while others note cytotoxicity. Methodological factors include:

  • Concentration dependence : Low concentrations (µM range) may exhibit antioxidant effects, while higher doses (>1 mM) disrupt membrane integrity .
  • Derivatization : Functional groups (e.g., hydroxylation) alter bioactivity. LC-MS/MS quantifies metabolite profiles to correlate structure-activity relationships .
    Triangulating in vitro assays (e.g., DPPH radical scavenging, MTT cytotoxicity) with in silico docking studies clarifies mechanistic divergence .

Q. What experimental strategies optimize this compound’s role as a reducing agent in organic synthesis?

Key considerations:

  • Solvent polarity : Non-polar solvents (e.g., hexane) favor selective reduction of aldehydes over ketones.
  • Catalyst design : Lewis acids (e.g., BF₃) enhance Si-H bond activation, improving yield in hydrosilylation reactions .
    Reaction progress is monitored via in situ IR spectroscopy to detect intermediate silyl ethers .

Data Contradiction Analysis

Q. Why do thermal diffusion coefficients of this compound in binary mixtures vary across experimental and computational studies?

Variations arise from:

  • Measurement techniques : TDFRS (Thermal Diffusion Forced Rayleigh Scattering) vs. Soret coefficient calculations in MD simulations .
  • Mixture composition : Equimolar vs. dilute systems exhibit different non-ideal behaviors.
    Calibrating force fields using experimental density and enthalpy data reduces deviations (e.g., ±5% error in Soret coefficients) .

Methodological Recommendations

  • For decomposition studies : Pair flash pyrolysis with VUV-PIMS and DFT-based transition state analysis .
  • For biological assays : Use dose-response curves across multiple cell lines and validate with siRNA knockdowns of putative targets .
  • For computational modeling : Optimize force fields using high-fidelity experimental data (e.g., NIST thermochemical tables) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.